molecular formula C23H19ClN2O3S B2850064 (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-86-8

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2850064
CAS No.: 893314-86-8
M. Wt: 438.93
InChI Key: DVKRFLKWEPFIRQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Applications

The synthesis and reactivity of related compounds, such as 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, have been studied extensively. These compounds are synthesized via a three-component interaction involving arylcarbaldehydes and active methylene nitriles. This process highlights the versatility of benzothiazinone derivatives in multicomponent synthesis, leading to a wide range of potentially bioactive molecules. The mechanism includes the formation of bis-adducts, a novel product type, and suggests a flexible approach to controlling reaction selectivity (Lega et al., 2016).

Reactivity and Structural Analysis

Studies on the reactivity of heterocyclic and acyclic sulfonhydrazones, including those related to benzothiazine dioxides, reveal complex reaction pathways that can lead to novel heterocyclic systems. These pathways include chlorination and subsequent reactions leading to compounds with potential medicinal properties. This underlines the structural versatility and reactivity of benzothiazine dioxide derivatives in synthesizing new chemical entities with varied biological activities (King et al., 1971).

Catalytic and Synthetic Applications

The catalytic and synthetic applications of benzothiazinone derivatives have been explored, particularly in the context of cyclocarbonylation and cyclothiocarbonylation reactions. These processes are significant for synthesizing benzannulated 1,3-diheteroatom five- and six-membered heterocycles. The use of lanthanide catalysts in these reactions points to the efficiency and versatility of benzothiazinone derivatives as intermediates in organic synthesis (Jing et al., 2014).

Properties

IUPAC Name

(3E)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-11-12-18(24)13-20(16)25-14-22-23(27)19-9-5-6-10-21(19)26(30(22,28)29)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKRFLKWEPFIRQ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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